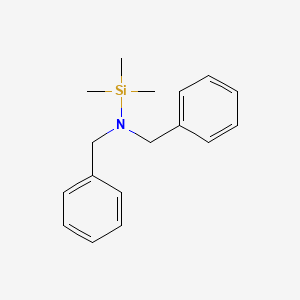

N,N-Dibenzyl-1,1,1-trimethylsilanamine

Beschreibung

N,N-Dibenzyl-1,1,1-trimethylsilanamine is a silicon-containing amine with two benzyl groups attached to the nitrogen atom and a trimethylsilyl (TMS) group. For instance, N-Benzyl-1,1,1-trimethylsilanamine (313) is synthesized via the reaction of benzylamine with trimethylsilyl chloride, yielding a mono-benzylated silanamine . Extending this method, substituting benzylamine with dibenzylamine or using a benzylating agent could theoretically produce the N,N-dibenzyl variant.

Eigenschaften

CAS-Nummer |

70601-93-3 |

|---|---|

Molekularformel |

C17H23NSi |

Molekulargewicht |

269.46 g/mol |

IUPAC-Name |

N-benzyl-1-phenyl-N-trimethylsilylmethanamine |

InChI |

InChI=1S/C17H23NSi/c1-19(2,3)18(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |

InChI-Schlüssel |

YMRYARUYNHBGRU-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-1,1,1-trimethylsilanamine typically involves the reaction of trimethylsilyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

(C6H5CH2)2NH+(CH3)3SiCl→(C6H5CH2)2NSi(CH3)3+HCl

Industrial Production Methods: While specific industrial production methods for N,N-Dibenzyl-1,1,1-trimethylsilanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dibenzyl-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of simpler amines or silanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

Oxidation: Silanols or siloxanes.

Reduction: Simpler amines or silanes.

Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-Dibenzyl-1,1,1-trimethylsilanamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which N,N-Dibenzyl-1,1,1-trimethylsilanamine exerts its effects is primarily through its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other molecules, facilitating reactions that lead to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates involved.

Vergleich Mit ähnlichen Verbindungen

N,N-Diethyl-1,1,1-trimethylsilanamine

- Structure : Features two ethyl groups instead of benzyl groups.

- Properties: Molecular formula: C₇H₁₉NSi; molecular weight: 145.32 g/mol . Boiling point: Not explicitly stated, but enthalpy of vaporization (ΔHvap) is reported as 37.9 kJ/mol at 298 K .

- Applications: Used as a reagent in Lewis acid-mediated C–H aminoalkylation of azoles (e.g., imidazoles) under mild, metal-free conditions . Acts as a silylating agent, transferring the TMS group to substrates.

- Commercial Availability : Available at 98% purity (¥385.00/100 g) .

N-Benzyl-1,1,1-trimethylsilanamine (313)

N-tert-Butyl-1,1,1-trimethylsilanamine

Comparative Analysis Table

*TMS = trimethylsilyl.

Reactivity and Functional Group Effects

- Electronic Effects : Benzyl groups are electron-rich due to aromatic conjugation, which may stabilize intermediates in metal-catalyzed reactions compared to alkyl-substituted silanamines.

- Thermodynamic Data : N,N-Diethyl-1,1,1-TMS has a lower enthalpy of vaporization (37.9 kJ/mol) compared to heptamethyldisilazane (38.1 kJ/mol), suggesting weaker intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.